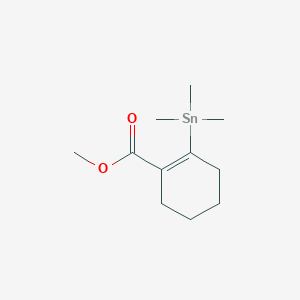
Methyl 2-(trimethylstannyl)cyclohex-1-ene-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(trimethylstannyl)cyclohex-1-ene-1-carboxylate: is an organotin compound that features a cyclohexene ring substituted with a trimethylstannyl group and a methyl ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with cyclohexene, which is then functionalized to introduce the ester and stannyl groups.
Reaction Conditions:
Industrial Production Methods: Industrial synthesis may involve multi-step processes including the formation of intermediate compounds, followed by purification steps such as distillation or recrystallization to obtain the final product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the stannyl group, leading to the formation of organotin oxides.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol.
Substitution: The trimethylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or other peroxides.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as halides or organometallic reagents.
Major Products:
Oxidation: Organotin oxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted cyclohexene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: The compound can be used as a catalyst or catalyst precursor in organic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex organotin compounds.
Biology and Medicine:
Biological Activity: Organotin compounds have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers with enhanced stability or conductivity.
Wirkmechanismus
Mechanism:
Catalytic Activity: The trimethylstannyl group can facilitate various catalytic processes by stabilizing transition states or intermediates.
Molecular Targets: The compound can interact with various molecular targets, including enzymes and receptors, depending on its specific functional groups and overall structure.
Vergleich Mit ähnlichen Verbindungen
Methyl 1-cyclohexene-1-carboxylate: Similar structure but lacks the stannyl group.
Trimethylstannylcyclohexane: Contains the stannyl group but lacks the ester functionality.
Cyclohexene derivatives: Various derivatives with different substituents on the cyclohexene ring.
Uniqueness:
Combination of Functional Groups:
Versatility: The compound’s ability to undergo multiple types of reactions makes it a versatile intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
93493-97-1 |
|---|---|
Molekularformel |
C11H20O2Sn |
Molekulargewicht |
302.98 g/mol |
IUPAC-Name |
methyl 2-trimethylstannylcyclohexene-1-carboxylate |
InChI |
InChI=1S/C8H11O2.3CH3.Sn/c1-10-8(9)7-5-3-2-4-6-7;;;;/h2-5H2,1H3;3*1H3; |
InChI-Schlüssel |
UXMRWEAHOZIXFZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(CCCC1)[Sn](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


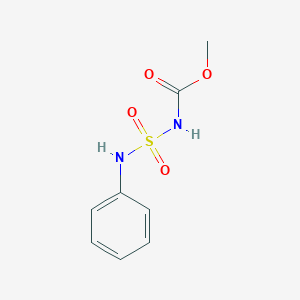

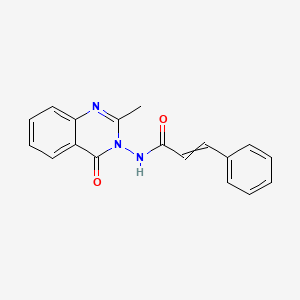
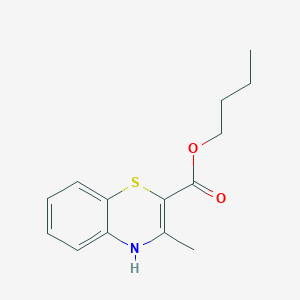

![N-[6-Amino-2-(methylsulfanyl)-4-oxo-1,4-dihydropyrimidin-5-yl]-4-nitrobenzene-1-sulfonamide](/img/structure/B14348292.png)
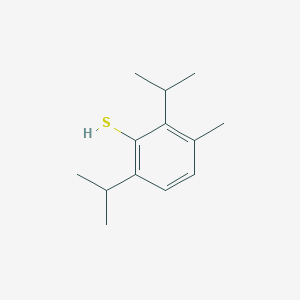
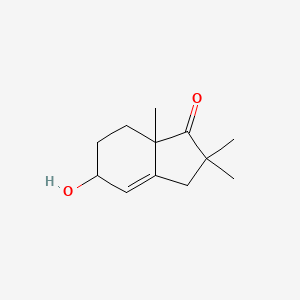
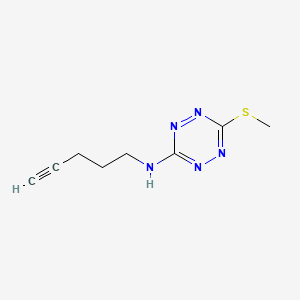
![Pyrimido[1,2-b]indazole, 3-cyclohexyl-](/img/structure/B14348314.png)
![Ethyl 2-methyl-4-[(4-nitrophenyl)methoxy]butanoate](/img/structure/B14348321.png)
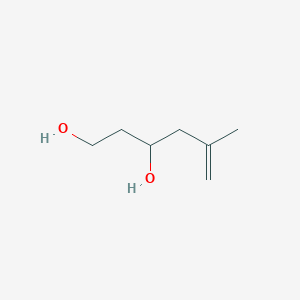
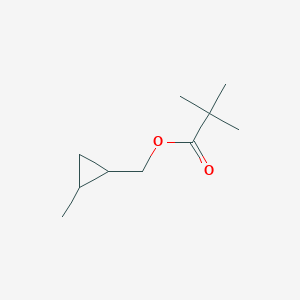
![1-[(Pentadecafluoroheptyl)oxy]octane](/img/structure/B14348344.png)
